molecular formula C14H12F2O2 B8163617 (3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-yl)methanol

(3'-(Difluoromethoxy)-[1,1'-biphenyl]-3-yl)methanol

Cat. No.: B8163617
M. Wt: 250.24 g/mol
InChI Key: DSWRRBXQXHXCCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol is an organic compound characterized by the presence of a difluoromethoxy group attached to a biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol typically involves the difluoromethylation of a biphenyl precursor. One common method is the metal-mediated stepwise difluoromethylation reaction, which involves the use of difluoromethylation reagents to introduce the difluoromethoxy group onto the biphenyl structure . This process can be carried out under various conditions, including the use of catalysts and specific reaction temperatures to optimize yield and purity.

Industrial Production Methods

Industrial production of (3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol may involve large-scale difluoromethylation processes. These processes often utilize advanced difluoromethylation reagents and optimized reaction conditions to ensure high efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of (3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol involves its interaction with molecular targets through its difluoromethoxy group. This interaction can affect various pathways, including enzymatic reactions and receptor binding . The precise molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3’-(Difluoromethoxy)-[1,1’-biphenyl]-3-yl)methanol is unique due to its specific biphenyl structure combined with the difluoromethoxy group. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in various fields .

Properties

IUPAC Name

[3-[3-(difluoromethoxy)phenyl]phenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2O2/c15-14(16)18-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-17/h1-8,14,17H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWRRBXQXHXCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C2=CC(=CC=C2)OC(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.